3-Dimethylamino-propionamidine 2HOAc
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Overview
Description
3-Dimethylamino-propionamidine 2HOAc is a versatile chemical compound with the molecular formula C9H21N3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Dimethylamino-propionamidine 2HOAc typically involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali, such as sodium methoxide, in a solvent mixture of water and methanol. The reaction is carried out at a temperature of 25°C, followed by heating to 30-40°C for thermal reaction .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yield and purity. The process includes careful control of reaction conditions and purification steps to achieve a product purity of 99.5% and a yield of 80% .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-propionamidine 2HOAc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3-Dimethylamino-propionamidine 2HOAc has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in molecular biology for the modification of biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug discovery.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Dimethylamino-propionamidine 2HOAc involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Dimethylamino-propionamidine 2HOAc include:
- N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(dimethylamino)ethyl methacrylate (DMAEMA)
- N-[3-(dimethylamino)propyl]-octadecanamide (DMAPODA) .
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and effectiveness in various fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
acetic acid;3-(dimethylamino)propanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.2C2H4O2/c1-8(2)4-3-5(6)7;2*1-2(3)4/h3-4H2,1-2H3,(H3,6,7);2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBAJAFIVCEFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN(C)CCC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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